
5-Methylhexadeca-5,13-dien-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylhexadeca-5,13-dien-7-ol is a chemical compound with the molecular formula C17H32O It is a type of alcohol with a long carbon chain and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexadeca-5,13-dien-7-ol typically involves organic synthesis techniques. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Methylhexadeca-5,13-dien-7-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 5-Methylhexadeca-5,13-dien-7-one or 5-Methylhexadeca-5,13-dien-7-al.
Reduction: Formation of 5-Methylhexadecan-7-ol.
Substitution: Formation of 5-Methylhexadeca-5,13-dien-7-chloride or 5-Methylhexadeca-5,13-dien-7-bromide.
科学研究应用
5-Methylhexadeca-5,13-dien-7-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 5-Methylhexadeca-5,13-dien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The double bonds in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
5-Methylheptadecan-7-ol: Similar structure but with a longer carbon chain.
5-Methylhexadecan-7-ol: Similar structure but without double bonds.
Hexadeca-5,13-dien-7-ol: Similar structure but without the methyl group.
Uniqueness
5-Methylhexadeca-5,13-dien-7-ol is unique due to the presence of both a hydroxyl group and two double bonds in its structure. This combination of functional groups provides it with distinct chemical properties and reactivity compared to its similar compounds.
属性
CAS 编号 |
917883-03-5 |
|---|---|
分子式 |
C17H32O |
分子量 |
252.4 g/mol |
IUPAC 名称 |
5-methylhexadeca-5,13-dien-7-ol |
InChI |
InChI=1S/C17H32O/c1-4-6-8-9-10-11-12-14-17(18)15-16(3)13-7-5-2/h6,8,15,17-18H,4-5,7,9-14H2,1-3H3 |
InChI 键 |
CDYQFFHFBBWPLX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=CC(CCCCCC=CCC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


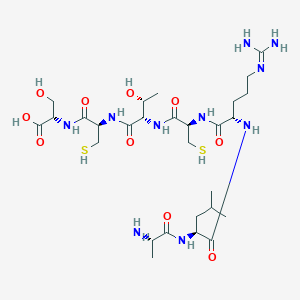
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
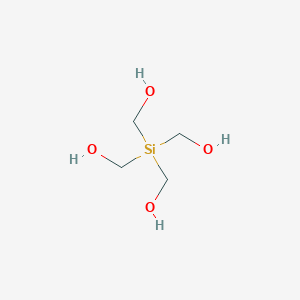
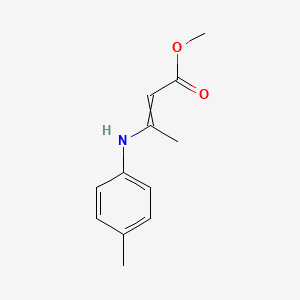
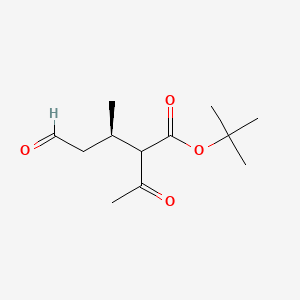
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
methylidene}hydroxylamine](/img/structure/B14194572.png)
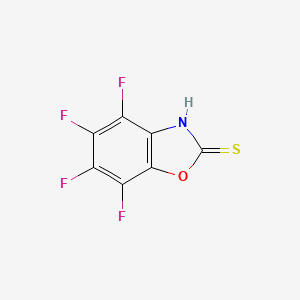
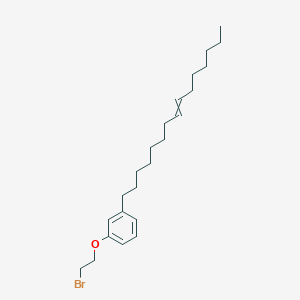
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
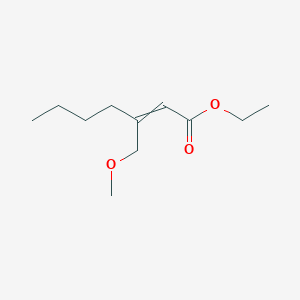
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
